Benzene-1,3-diol; benzoic acid
Overview
Description
Benzene-1,3-diol, also known as resorcinol, is an organic compound with the formula C₆H₄(OH)₂. It is one of three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol is a phenolic compound that crystallizes from benzene as colorless needles and is readily soluble in water, alcohol, and ether . Benzoic acid, with the formula C₇H₆O₂, is a simple aromatic carboxylic acid. It is a colorless crystalline solid and is widely used as a food preservative due to its antimicrobial properties .
Synthetic Routes and Reaction Conditions:
Resorcinol: It is produced in several steps from benzene, starting with dialkylation with propylene to give 1,3-diisopropylbenzene. Another method involves sulfonating benzene with fuming sulfuric acid and fusing the resulting benzenedisulfonic acid with caustic soda.
Benzoic Acid: It can be synthesized by oxidizing methyl benzene (toluene) with a powerful oxidizing agent like alkaline potassium permanganate.
Industrial Production Methods:
Types of Reactions:
Oxidation: Resorcinol can be oxidized to para-benzoquinone using potassium permanganate.
Reduction: Both compounds can undergo reduction reactions, although specific conditions and reagents vary.
Substitution: Resorcinol undergoes electrophilic aromatic substitution reactions due to its phenolic nature.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used for oxidizing both resorcinol and benzoic acid.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Resorcinol: Oxidation yields para-benzoquinone.
Benzoic Acid: Oxidation in biological systems produces hippuric acid.
Scientific Research Applications
Chemistry: Resorcinol is used in the manufacture of resins, plastics, and dyes . Benzoic acid is used as a precursor for the synthesis of various organic compounds . Biology: Resorcinol has applications in photographic developers and cosmetics . Benzoic acid is used as a food preservative due to its antimicrobial properties . Medicine: Resorcinol is used externally in ointments and lotions as an antifungal . Benzoic acid is used in combination with other compounds for treating fungal infections . Industry: Both compounds are used in the production of various industrial products, including adhesives and rubber .
Mechanism of Action
Resorcinol: It acts as an antifungal by disrupting the cell membrane of fungi, leading to cell lysis . Benzoic Acid: It is metabolized by butyrate-CoA ligase into benzoyl-CoA, which is then metabolized by glycine N-acyltransferase into hippuric acid. This process helps in reducing ammonia levels in the body .
Comparison with Similar Compounds
Catechol (1,2-dihydroxybenzene): Another isomer of benzenediol, used in the production of pharmaceuticals and as a photographic developer.
Hydroquinone (1,4-dihydroxybenzene): Used in skin lightening creams and as a photographic developer.
Uniqueness:
Properties
IUPAC Name |
benzene-1,3-diol;benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C6H6O2/c8-7(9)6-4-2-1-3-5-6;7-5-2-1-3-6(8)4-5/h1-5H,(H,8,9);1-4,7-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRNRWNRNVPVMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC(=CC(=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.